Y4R agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H81N19O10 |

|---|---|

Molecular Weight |

1144.3 g/mol |

IUPAC Name |

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |

InChI |

InChI=1S/C53H81N19O10/c1-30(2)26-40(48(80)67-37(13-8-24-62-51(57)58)46(78)69-39(44(54)76)27-31-15-17-33(73)18-16-31)70-47(79)38-14-9-25-63-52(59)72-53(82)64-22-6-5-21-60-42(74)19-20-43(75)66-36(12-7-23-61-50(55)56)45(77)71-41(49(81)68-38)28-32-29-65-35-11-4-3-10-34(32)35/h3-4,10-11,15-18,29-30,36-41,65,73H,5-9,12-14,19-28H2,1-2H3,(H2,54,76)(H,60,74)(H,66,75)(H,67,80)(H,68,81)(H,69,78)(H,70,79)(H,71,77)(H4,55,56,61)(H4,57,58,62)(H4,59,63,64,72,82)/t36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

YXWAKKCWEACOQW-SKGSPYGFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Y4R Agonist-2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y4 receptor (Y4R). This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways, presenting a complete picture for researchers in the field of drug discovery and development.

Introduction to the Y4 Receptor and its Therapeutic Potential

The Neuropeptide Y (NPY) receptor family, composed of Y1, Y2, Y4, and Y5 receptors, plays a crucial role in regulating various physiological processes, including food intake, energy homeostasis, and gastrointestinal motility. The Y4 receptor, in particular, is preferentially activated by pancreatic polypeptide (PP) and is a key player in mediating satiety signals. This makes it an attractive therapeutic target for the development of anti-obesity medications. The discovery of potent and selective Y4R agonists is a significant step towards realizing this therapeutic potential.

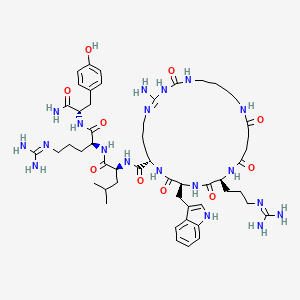

This compound (also identified as compound 24 in scientific literature) is a novel cyclic hexapeptide that has demonstrated picomolar binding affinity and high selectivity for the human Y4 receptor.[1] Its discovery represents a significant advancement in the development of non-natural peptidic ligands for this receptor.

Synthesis of this compound

The synthesis of this compound is based on a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase intramolecular cyclization.[1] This strategy allows for the efficient construction of the complex cyclic peptide architecture.

General Synthesis Workflow

The overall synthetic workflow for this compound can be summarized in the following steps:

Detailed Experimental Protocol: Synthesis of this compound (Compound 24)

The following protocol is adapted from the synthetic methodology reported by Konieczny et al. (2021).[1]

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Water (H₂O)

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

-

The linear peptide is assembled on a Rink amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

-

Fmoc deprotection is achieved by treating the resin with a 20% solution of piperidine in DMF.

-

Amino acid couplings are performed using a solution of the Fmoc-protected amino acid, DIC, and Oxyma Pure in DMF. The coupling reaction is allowed to proceed for 1 hour at room temperature.

-

The N-terminus is acylated with succinic anhydride.

-

-

Cleavage and Deprotection:

-

The peptidyl resin is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether.

-

-

Purification of the Linear Peptide:

-

The crude linear peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fractions containing the pure product are collected and lyophilized.

-

-

Intramolecular Head-to-Side-Chain Cyclization:

-

The purified linear peptide is dissolved in DMF.

-

BOP and DIPEA are added to the solution to activate the N-terminal carboxylic acid and facilitate the intramolecular cyclization with the side chain of a suitably modified arginine residue.

-

The reaction is stirred at room temperature and monitored by analytical RP-HPLC.

-

-

Final Purification and Lyophilization:

-

The crude cyclic peptide is purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fractions containing the pure cyclic peptide (this compound) are collected and lyophilized to yield the final product as a white powder.

-

Pharmacological Characterization

This compound has been extensively characterized for its binding affinity and functional activity at the human Y4 receptor.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological data for this compound (Compound 24) and related compounds as reported by Konieczny et al. (2021).[1]

Table 1: Y Receptor Binding Affinities (pKi)

| Compound | Y1R | Y2R | Y4R | Y5R |

| This compound (24) | < 6.0 | 6.5 | 10.48 | 6.9 |

| hPP | 7.3 | 7.0 | 9.6 | 7.8 |

| Compound 18 | < 6.0 | 6.4 | 10.15 | 6.6 |

Table 2: Y4R Functional Activity (pEC₅₀ and Eₘₐₓ)

| Compound | Ca²⁺ Aequorin Assay (pEC₅₀) | Ca²⁺ Aequorin Assay (Eₘₐₓ %) | cAMP CAMYEN Assay (pEC₅₀) |

| This compound (24) | 9.04 | 93 | 9.49 |

| hPP | 8.87 | 100 | 9.38 |

| Compound 18 | 9.27 | 96 | 9.77 |

hPP: human Pancreatic Polypeptide

Y4 Receptor Signaling Pathways

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o and Gq families of G proteins. Activation of these pathways leads to distinct downstream cellular responses.

Upon binding of an agonist like this compound, the Y4 receptor undergoes a conformational change, leading to the activation of its coupled G proteins.

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

The combination of these signaling events ultimately leads to the physiological response mediated by the Y4 receptor, such as the promotion of satiety.

Experimental Protocols for Pharmacological Evaluation

The following are generalized protocols for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the Y4 receptor.

Workflow:

References

An In-depth Technical Guide to the Mechanism of Action of Y4 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Y4 receptor (Y4R) agonists, with a focus on their signaling pathways, quantitative pharmacological properties, and the experimental methodologies used for their characterization. As "Y4R agonist-2" is not a uniquely identified compound in publicly available literature, this guide will utilize data from well-characterized, potent, and selective peptidic Y4R agonists to represent its likely pharmacological profile.

Introduction to the Neuropeptide Y4 Receptor

The Neuropeptide Y4 receptor (Y4R), also known as the pancreatic polypeptide receptor 1 (PP1), is a member of the Class A G-protein coupled receptor (GPCR) family. It is the primary receptor for pancreatic polypeptide (PP) and also binds to other peptides of the neuropeptide Y (NPY) family, such as NPY and peptide YY (PYY), albeit with lower affinity. The Y4R plays a crucial role in regulating food intake, energy homeostasis, and gastrointestinal motility, making it a significant target for the development of therapeutics for obesity and related metabolic disorders.

Signaling Pathways of Y4R Agonist Activation

Upon binding of an agonist, the Y4 receptor undergoes a conformational change, initiating intracellular signaling cascades primarily through the coupling to heterotrimeric G-proteins. The primary signaling pathways activated by Y4R agonists are detailed below.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The predominant signaling pathway for the Y4 receptor involves its coupling to inhibitory G-proteins of the Gαi/o family. This interaction leads to the inhibition of the enzyme adenylyl cyclase (AC). The suppression of AC activity results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels subsequently lead to decreased activation of protein kinase A (PKA) and modulation of downstream effector proteins.

Gαq-Mediated Phospholipase C Activation

In certain cell types, the Y4 receptor has also been shown to couple to G-proteins of the Gαq family.[1] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

Quantitative Pharmacology of Y4R Agonists

The pharmacological effects of Y4R agonists are quantified by their binding affinity, potency, and efficacy. The following tables summarize representative data for potent peptidic Y4R agonists.

Table 1: Binding Affinity of Representative Y4R Agonists

| Compound | Radioligand | Cell Line | pKi | Ki (nM) | Citation |

| hPP | [3H]UR-KK200 | CHO-hY4R | 9.77 | 0.17 | [2] |

| Cyclic Hexapeptide 11 | [3H]UR-KK200 | CHO-hY4R | 9.47 | 0.34 | [2] |

| Cyclic Hexapeptide 16 | [3H]UR-KK200 | CHO-hY4R | 9.71 | 0.20 | [2] |

| Tetrapeptide (Arg-Leu-Arg-Tyr-NH2) | Not Specified | Not Specified | 8.47 | 3.39 | [3] |

Table 2: Functional Potency and Efficacy of Representative Y4R Agonists

| Compound | Assay Type | Cell Line | pEC50 | EC50 (nM) | Emax (%) | Citation |

| hPP | Ca2+ Mobilization | CHO-hY4R-Gqi5-mtAEQ | 8.60 | 2.51 | 100 | [2] |

| Cyclic Hexapeptide 11 | Ca2+ Mobilization | CHO-hY4R-Gqi5-mtAEQ | 8.23 | 5.89 | 98 | [2] |

| Cyclic Hexapeptide 16 | Ca2+ Mobilization | CHO-hY4R-Gqi5-mtAEQ | 8.35 | 4.47 | 102 | [2] |

| hPP | cAMP Inhibition | HEK293T-CAMYEN-hY4R | 9.50 | 0.32 | 100 | [2] |

| Cyclic Hexapeptide 16 | cAMP Inhibition | HEK293T-CAMYEN-hY4R | 9.60 | 0.25 | 100 | [2] |

Experimental Protocols

The characterization of Y4R agonists relies on a suite of in vitro assays to determine their binding and functional properties. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the Y4 receptor by competing with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Cells stably expressing the human Y4 receptor (e.g., CHO-hY4R) are cultured and harvested. Cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[4]

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]UR-KK200) and varying concentrations of the unlabeled test compound.[2]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[4]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled Y4R ligand and subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a Y4R agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Seeding: Cells expressing the Y4 receptor are seeded into 96-well plates and grown to a suitable confluency.[5]

-

Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then treated with a stimulator of adenylyl cyclase, such as forskolin, in the presence of varying concentrations of the Y4R agonist.[6]

-

Incubation: The plate is incubated for a specific time and temperature to allow for cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]

-

Data Analysis: The agonist's ability to inhibit forskolin-stimulated cAMP production is quantified. A concentration-response curve is generated to determine the agonist's potency (EC50) and efficacy (Emax).

Intracellular Calcium Mobilization Assay

This assay measures the ability of a Y4R agonist to induce an increase in intracellular calcium concentration, indicative of Gq pathway activation.

Methodology:

-

Cell Seeding: Cells co-expressing the Y4 receptor and a promiscuous G-protein like Gqi5 (to enhance the calcium signal) are seeded in a black-walled, clear-bottom 96-well plate.[2]

-

Dye Loading: The cells are loaded with a cell-permeant calcium-sensitive dye, such as Fura-2 AM. Inside the cell, esterases cleave the AM ester group, trapping the fluorescent indicator Fura-2 in the cytoplasm.[8][9]

-

Incubation: The cells are incubated to allow for complete de-esterification of the dye.

-

Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated injection of varying concentrations of the Y4R agonist. The change in fluorescence intensity is then monitored over time. For ratiometric dyes like Fura-2, the fluorescence is measured at two different excitation wavelengths.

-

Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensities at the two excitation wavelengths. A concentration-response curve is constructed by plotting the peak fluorescence response against the agonist concentration to determine the EC50 and Emax.

Conclusion

Y4R agonists primarily exert their effects through the Gαi/o-mediated inhibition of adenylyl cyclase and a consequent reduction in intracellular cAMP levels. In some cellular contexts, they can also activate the Gαq-PLC-Ca2+ signaling pathway. The comprehensive characterization of these agonists requires a combination of radioligand binding assays to determine their affinity and functional assays, such as cAMP and calcium mobilization assays, to quantify their potency and efficacy. The detailed understanding of these mechanisms and the application of the described experimental protocols are fundamental for the discovery and development of novel Y4R-targeting therapeutics for metabolic diseases.

References

- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligopeptides as Neuropeptide Y Y4 Receptor Ligands: Identification of a High-Affinity Tetrapeptide Agonist and a Hexapeptide Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

The Structure-Activity Relationship of Y4 Receptor Agonists: A Technical Guide

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, satiety, and gastrointestinal functions. Its activation by its endogenous ligand, pancreatic polypeptide (PP), leads to a reduction in food intake, making it a promising therapeutic target for the treatment of obesity. The development of potent and selective Y4R agonists is a significant area of research in drug discovery. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of various classes of Y4R agonists and positive allosteric modulators (PAMs), detailing experimental protocols and visualizing key pathways.

Peptide-Based Y4R Agonists

The initial exploration of Y4R agonists focused on modifications of the endogenous ligand, particularly the C-terminal pentapeptide of human pancreatic polypeptide (hPP). These studies have provided crucial insights into the key residues required for receptor binding and activation.

Structure-Activity Relationship of hPP-Derived Pentapeptides

Systematic modifications of the hPP C-terminal pentapeptide (Tyr-Arg-Leu-Arg-Tyr-NH2) have elucidated the importance of specific amino acid residues and their stereochemistry for Y4R affinity and efficacy. Dimerization of these peptide fragments has been a successful strategy to enhance binding affinity.

A notable example is the diastereomeric mixture BVD-74D, a dimeric agonist with high affinity for the Y4R. Subsequent studies focused on synthesizing and characterizing the pure diastereomers, (2R,7R)- and (2S,7S)-2, and other dimeric analogs to refine the SAR.[1]

Quantitative Data for Peptide Agonists

The following table summarizes the binding affinities of key dimeric peptide agonists for the Y4 receptor.

| Compound | Description | Y4R Binding Affinity (Kd, nM) |

| (2R,7R)-2 | Pure diastereomer of BVD-74D | Subnanomolar |

| (2S,7S)-2 | Pure diastereomer of BVD-74D | Lower affinity than (2R,7R)-2 |

| 17 | Arginine-modified analog | Subnanomolar, equipotent with (2R,7R)-2 |

| [3H]-(2R,7R)-10 | Tritiated radioligand of (2R,7R)-2 | Subnanomolar |

| [3H]18 | Tritiated radioligand of analog 17 | Subnanomolar |

Data sourced from reference[1].

Experimental Protocols for Peptide Agonist Characterization

Radioligand binding assays are employed to determine the affinity of the synthesized peptides for the Y4 receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (the compound being tested).

-

Cell Culture and Membrane Preparation: CHO cells stably expressing the human Y4 receptor (CHO-hY4R) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The cell membranes are incubated with a fixed concentration of a high-affinity Y4R radioligand (e.g., [3H]-(2R,7R)-10 or [3H]18) and varying concentrations of the competitor peptide.

-

Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) of the competitor peptide is calculated from the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the cellular response following receptor activation.

-

Cell Culture: HEK293 cells co-expressing the human Y4 receptor and a promiscuous G-protein (e.g., Gα16) are used.

-

Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the Y4R, G-protein activation leads to an increase in intracellular calcium concentration, which is detected as a change in fluorescence.

-

Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values are determined.

Workflow for Peptide Agonist Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of peptide-based Y4R agonists.

Small Molecule Y4R Agonists

The discovery of small molecule agonists for the Y4R represents a significant advancement, as they generally offer better pharmacokinetic properties compared to peptides. Virtual screening based on homology models of the Y4R has been a successful strategy in identifying novel non-peptidic agonist scaffolds.[2]

Discovery via Virtual Screening

A computational approach involving homology modeling and virtual screening has led to the identification of six small molecule hits as Y4R agonists.[2] This strategy relies on building 3D models of the Y4R in both active and inactive conformations to screen large chemical libraries for compounds that are predicted to bind to and activate the receptor.

Workflow for Virtual Screening of Y4R Agonists

Caption: Workflow for the discovery of small molecule Y4R agonists via virtual screening.

Positive Allosteric Modulators (PAMs) of the Y4R

Positive allosteric modulators offer a distinct mechanism of action by binding to a site on the receptor that is different from the endogenous ligand binding site (the orthosteric site). PAMs enhance the affinity and/or efficacy of the endogenous ligand, providing a more nuanced modulation of receptor activity.

Structure-Activity Relationship of Y4R PAMs

High-throughput screening has identified several small molecule scaffolds that act as Y4R PAMs. The niclosamide scaffold was among the first to be identified.[3] More recently, a novel PAM, VU0506013, with nanomolar affinity and high selectivity was discovered and has been the subject of systematic SAR studies.[4][5] These studies involved modifications at the N- and C-terminal heterocycles of the molecule to understand the key structural requirements for PAM activity.[4][5]

Quantitative Data for Y4R PAMs

The following table summarizes the potency of selected Y4R PAMs.

| Compound | Scaffold | Potency (EC50, µM) | Emax (% of PP) |

| Niclosamide | Salicylanilide | ~1.0 | ~186% |

| VU0506013 | Novel Heterocycle | Nanomolar Affinity | Not specified |

Data for Niclosamide sourced from reference[3]. Potency of VU0506013 is described as having nanomolar affinity in references[4][5].

Experimental Protocols for PAM Characterization

HTS is used to screen large compound libraries for potential Y4R modulators.

-

Assay Principle: A cell-based assay is designed to detect an increase in Y4R signaling in the presence of a sub-maximal concentration of the endogenous ligand, PP.

-

Screening: A library of compounds is tested in a miniaturized format (e.g., 384- or 1536-well plates).

-

Hit Identification: Compounds that produce a significant increase in the signal are identified as "hits."

This assay is a common method to measure the activation of Gq-coupled GPCRs.

-

Cell Labeling: Cells expressing the Y4R are labeled with [3H]-myo-inositol.

-

Compound Treatment: Cells are treated with the test compound in the presence of a sub-maximal concentration of PP.

-

IP Extraction and Quantification: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted and quantified by scintillation counting.

-

Data Analysis: The potentiation of the PP-induced response by the test compound is determined.

Y4R Signaling Pathway and Modulation

Caption: Y4R signaling pathway showing modulation by an orthosteric agonist and a PAM.

Conclusion

The exploration of the structure-activity relationships of Y4 receptor agonists has evolved from peptide-based analogs to the discovery of small molecule agonists and positive allosteric modulators. Dimerization and stereochemical optimization have proven to be effective strategies for enhancing the affinity of peptide agonists. For small molecules, computational methods like virtual screening are powerful tools for identifying novel scaffolds. Furthermore, the identification of potent and selective PAMs opens up new avenues for fine-tuning Y4R signaling. Continued research in these areas, with a focus on improving pharmacokinetic properties and selectivity, will be crucial for the development of effective Y4R-targeted therapies for obesity and related metabolic disorders.

References

- 1. High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule agonists targeting neuropeptide Y4 receptor using homology modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Small-Molecule Modulators of the Human Y4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Y4R Agonist-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y Receptor Subtype 4 (Y4R). This document details its binding affinity, discusses the kinetics of its interaction with the receptor, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to the Y4 Receptor and this compound

The Neuropeptide Y (NPY) receptor system, comprising four subtypes in humans (Y1R, Y2R, Y4R, and Y5R), plays a crucial role in regulating a variety of physiological processes, including appetite, energy homeostasis, and gastrointestinal motility. The Y4 receptor is of particular interest as it is preferentially activated by pancreatic polypeptide (PP), distinguishing it from other NPY receptors.[1][2] This selectivity makes the Y4R a promising therapeutic target for metabolic disorders such as obesity.

This compound is a novel, high-affinity cyclic peptidic ligand for the Y4R. Its development stems from research focused on the N-terminus to arginine side-chain cyclization of linear peptidic precursors, a strategy that has yielded compounds with picomolar binding constants.[3][4][5] Specifically, this compound is one of the highly potent cyclic hexapeptides, such as compounds 18 or 24 described by Konieczny et al. (2021), which exhibit significantly higher affinity and selectivity for the Y4R compared to the endogenous ligand, human pancreatic polypeptide (hPP).[3][6]

Y4 Receptor Signaling Pathways

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit.[4][7] Activation of the Y4R by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).

Additionally, there is evidence to suggest that the Y4 receptor can also couple to the Gαq subunit in certain cellular contexts.[4] This alternative pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.

Caption: Y4 Receptor Signaling Pathways.

Binding Affinity of this compound

This compound demonstrates exceptionally high binding affinity for the human Y4 receptor. The affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | pKi | Reference |

| This compound (e.g., Cpd 18) | human Y4R | Radioligand Competition | [³H]UR-KK200 | 0.033 | >10 | [3] |

| This compound (e.g., Cpd 24) | human Y4R | Radioligand Competition | [³H]UR-KK200 | <0.1 | >10 | [3] |

| Human Pancreatic Polypeptide (hPP) | human Y4R | Radioligand Competition | [³H]UR-KK200 | 0.28 | 9.55 | [3] |

Binding Kinetics of this compound

While the equilibrium binding affinity of this compound is well-documented, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the unlabeled compound have not been explicitly reported in the reviewed literature. However, kinetic studies on structurally related fluorescently labeled cyclic peptides provide insight into the methodology for determining these parameters.[1][8]

These studies, employing fluorescence-based assays, have shown that the association of these ligands with the Y4R can be complex, sometimes fitting a biphasic model, which may suggest different receptor conformations or the influence of ions like sodium on binding.[1] The dissociation is typically measured to determine the residence time of the ligand on the receptor, a critical parameter for in vivo efficacy.

Experimental Protocols

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol is adapted from Konieczny et al. (2021).[3]

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the Y4 receptor.

Materials:

-

Cell Membranes: CHO cells stably expressing the human Y4 receptor (CHO-hY4R).

-

Radioligand: [³H]UR-KK200 (a known high-affinity Y4R ligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled Y4R ligand (e.g., 1 µM hPP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

-

Filtration System: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Prepare a homogenate of CHO-hY4R cell membranes in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]UR-KK200 (at a concentration close to its Kd, e.g., 1 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]UR-KK200, and a high concentration of unlabeled hPP (1 µM).

-

Competition Binding: Cell membranes, [³H]UR-KK200, and varying concentrations of this compound (typically spanning a 5-log unit range, e.g., 1 pM to 100 nM).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence-Based Assay for Binding Kinetics (kon and koff)

This protocol is a generalized methodology based on the principles described by Gleixner et al. (2024) for fluorescently labeled Y4R ligands.[1][8] A fluorescently labeled version of this compound would be required.

Objective: To determine the association (kon) and dissociation (koff) rate constants of a fluorescently labeled this compound.

Materials:

-

Intact Cells or Membranes: CHO-hY4R cells or membranes.

-

Fluorescent Ligand: A fluorescently labeled derivative of this compound.

-

Assay Buffer: Phosphate-buffered saline (DPBS) or other suitable physiological buffer.

-

High-Affinity Unlabeled Ligand: For dissociation experiments (e.g., unlabeled this compound or hPP).

-

Plate Reader: Capable of measuring fluorescence intensity or polarization.

Procedure for Association Kinetics (kon):

-

Assay Setup: In a microplate, add the CHO-hY4R cells/membranes.

-

Initiate Reaction: Add the fluorescently labeled this compound at a known concentration.

-

Measurement: Immediately begin measuring the fluorescence signal at regular intervals over time until the signal reaches a plateau (equilibrium).

-

Data Analysis: Plot the fluorescence signal against time. Fit the data to a one-phase or two-phase association model to determine the observed association rate constant (k_obs). The kon can then be calculated from the relationship between k_obs and the ligand concentration.

Procedure for Dissociation Kinetics (koff):

-

Equilibration: Incubate the CHO-hY4R cells/membranes with the fluorescently labeled this compound until binding equilibrium is reached.

-

Initiate Dissociation: Add a high concentration of a high-affinity unlabeled Y4R ligand to prevent re-binding of the fluorescent ligand.

-

Measurement: Immediately begin measuring the decrease in fluorescence signal at regular intervals over time.

-

Data Analysis: Plot the fluorescence signal against time. Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a highly potent and selective agonist for the Y4 receptor, with a binding affinity in the picomolar range. This makes it a valuable tool for studying the physiological roles of the Y4R and a promising lead compound for the development of therapeutics targeting metabolic diseases. While its equilibrium binding characteristics are well-defined, further studies are needed to fully elucidate its binding kinetics. The experimental protocols provided herein offer a robust framework for the continued investigation of this and other high-affinity Y4R ligands.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide y Y4Receptor Ligands Results in Picomolar Binding Constants - FAU CRIS [cris.fau.de]

- 7. researchgate.net [researchgate.net]

- 8. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Downstream Signaling of Y4R Agonist-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways activated by Y4R agonist-2, a potent agonist for the Neuropeptide Y Receptor Family Y4 (Y4R). This document outlines the primary signaling cascades, presents available quantitative data, and offers detailed experimental protocols for the characterization of Y4R agonist activity.

Core Signaling Pathways of the Y4 Receptor

The Y4 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is known to couple to at least two distinct signaling pathways upon activation by an agonist such as this compound. These pathways are primarily mediated by the Gαi and Gαq subunits of heterotrimeric G proteins.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the Y4 receptor involves its coupling to the Gαi subunit.[1] Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and modulates the activity of downstream effectors.[2]

Gαq-Mediated Phospholipase C Activation

In addition to the Gαi pathway, the Y4 receptor has been shown to couple to the Gαq subunit in certain cellular contexts.[1][3] Agonist binding to the Y4R in this case activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses.

Quantitative Data

This compound has been identified as a high-affinity agonist for the Y4 receptor. The following table summarizes the available binding affinity data for this compound and provides a comparison with other common Y4R agonists.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| This compound | Human Y4R | Radioligand Binding | 0.033 | [1] |

| Pancreatic Polypeptide (PP) | Human Y4R | Radioligand Binding | ~1 | N/A |

| Peptide YY (PYY) | Human Y4R | Radioligand Binding | ~10 | N/A |

| Neuropeptide Y (NPY) | Human Y4R | Radioligand Binding | ~100 | N/A |

Experimental Protocols

To characterize the downstream signaling of this compound, a series of in vitro assays can be employed. Below are detailed protocols for key experiments.

Radioligand Binding Assay (Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Materials:

-

Cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells)

-

Radioligand with high affinity for Y4R (e.g., ¹²⁵I-PYY)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Culture Y4R-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd), and serial dilutions of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled Y4R ligand).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit cAMP production.

Materials:

-

Cell line stably expressing the human Y4 receptor

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium and supplements

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed Y4R-expressing cells into a 96-well plate and culture overnight.

-

-

Assay Preparation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

-

Cell Stimulation:

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Simultaneously, add serial dilutions of this compound to the appropriate wells.

-

Include control wells with forskolin only (maximum stimulation) and buffer only (basal level).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay (e.g., add HTRF reagents and read the plate on a compatible reader).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following Y4R activation.

Materials:

-

Cell line stably expressing the human Y4 receptor

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding:

-

Seed Y4R-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for a short period.

-

Use the instrument's injection system to add serial dilutions of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

By employing these methodologies, researchers can effectively dissect the downstream signaling pathways of this compound and quantify its functional activity at the Y4 receptor. This information is crucial for advancing our understanding of Y4R biology and for the development of novel therapeutics targeting this receptor.

References

The Selectivity Profile of Pancreatic Polypeptide at Y-Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the endogenous peptide, Pancreatic Polypeptide (PP), a potent and selective agonist for the Neuropeptide Y (NPY) Y4 receptor (Y4R). This document details the binding affinities and functional activities of PP at the human Y1, Y2, Y4, and Y5 receptors, outlines the experimental methodologies used to determine these parameters, and illustrates the key signaling pathways involved.

Introduction to Pancreatic Polypeptide and the Y-Receptor Family

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes including food intake, energy homeostasis, and anxiety. This system comprises three endogenous peptide ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exert their effects through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][2]

Pancreatic Polypeptide is a 36-amino acid peptide secreted by the PP cells of the pancreas.[3] It is distinguished from NPY and PYY by its preferential affinity for the Y4 receptor, making it the primary endogenous agonist for this receptor subtype.[2] Understanding the selectivity profile of PP is critical for the development of targeted therapeutics that modulate the Y4 receptor for conditions such as obesity and gastrointestinal disorders.

Selectivity Profile of Pancreatic Polypeptide

The selectivity of Pancreatic Polypeptide for the Y4 receptor is evident from both binding affinity and functional activity assays. The following tables summarize the quantitative data for human Pancreatic Polypeptide (hPP) at the human Y1, Y2, Y4, and Y5 receptors.

Binding Affinity Profile

Binding affinity is typically determined by radioligand competition assays, which measure the ability of an unlabeled ligand (in this case, hPP) to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Mean pKi | Mean Ki (nM) | Fold Selectivity vs. Y4R |

| Y1R | 7.3 | 50 | 1000x |

| Y2R | < 6 | > 1000 | > 20000x |

| Y4R | 10.3 | 0.05 | 1x |

| Y5R | 7.0 | 100 | 2000x |

Note: Data are compiled and averaged from multiple sources. Absolute values may vary depending on the specific experimental conditions and cell lines used. Fold selectivity is calculated as Ki(receptor) / Ki(Y4R).

Functional Activity Profile

Functional activity is assessed by measuring the biological response elicited by the agonist upon binding to the receptor. For Gi-coupled receptors like the Y-receptors, a common method is to measure the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.

| Receptor Subtype | Mean pEC50 | Mean EC50 (nM) | Fold Selectivity vs. Y4R |

| Y1R | 7.5 | 31.6 | 632x |

| Y2R | < 6 | > 1000 | > 20000x |

| Y4R | 10.3 | 0.05 | 1x |

| Y5R | 7.2 | 63.1 | 1262x |

Note: Data are compiled and averaged from multiple sources. Absolute values may vary depending on the specific experimental conditions and cell lines used. Fold selectivity is calculated as EC50(receptor) / EC50(Y4R).

Y4 Receptor Signaling Pathway

Y-receptors, including the Y4 receptor, are predominantly coupled to the Gi/o family of G-proteins.[4] Agonist binding to the Y4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. This primary signaling pathway can lead to various downstream cellular effects, including the modulation of ion channel activity and gene expression.

Y4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity profile of a Y4R agonist.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human Y1, Y2, Y4, or Y5 receptor.

-

Radioligand (e.g., [¹²⁵I]-PYY or a subtype-selective radioligand).

-

Test compound (Pancreatic Polypeptide).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 1 µM NPY).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Addition of Components:

-

Add a fixed concentration of radioligand to all wells (typically at a concentration close to its Kd).

-

Add increasing concentrations of the test compound (hPP) to the competition wells.

-

Add the non-specific binding control to designated wells.

-

Add buffer only to the total binding wells.

-

-

Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the functional potency (EC50) of an agonist at a Gi-coupled receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Whole cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (Pancreatic Polypeptide).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well microplates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the cells into a 384-well plate and culture overnight to allow for adherence.

-

Pre-incubation: Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor. Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add increasing concentrations of the test compound (hPP) to the wells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the measured cAMP levels (or the assay signal) against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve fit.

-

Conclusion

The data presented in this guide demonstrate that Pancreatic Polypeptide is a highly potent and selective agonist for the Y4 receptor, with significantly lower affinity and functional activity at the Y1 and Y5 receptors, and negligible activity at the Y2 receptor. This selectivity profile, established through rigorous binding and functional assays, underscores the potential of targeting the Y4 receptor with PP-based analogues for therapeutic intervention in metabolic and gastrointestinal diseases. The detailed protocols provided herein offer a foundation for the continued exploration and characterization of novel Y4R-selective ligands.

References

- 1. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in our understanding of the physiological role of PP-fold peptide receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y, peptide YY and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Y4R Agonist-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y Receptor Type 4 (Y4R). The Y4R is a G-protein coupled receptor (GPCR) primarily activated by pancreatic polypeptide (PP) and is implicated in the regulation of appetite and energy homeostasis, making it a significant target for therapeutic development.

This compound is a synthetic, cyclic hexapeptide identified as compound 24 in the work by Konieczny et al. (2021), demonstrating picomolar binding affinity and potent functional activity.[1] This document summarizes its binding characteristics and functional effects on key signaling pathways, providing detailed experimental protocols for its comprehensive evaluation.

Quantitative Data Summary

The in vitro profile of this compound (Compound 24) is characterized by high-affinity binding and potent G-protein mediated signaling. The following table summarizes the key quantitative metrics from radioligand binding and functional calcium mobilization assays.

| Parameter | Value | Assay Type | Cell Line | Notes |

| Binding Affinity (Kᵢ) | 0.033 nM | Radioligand Competition Binding | CHO-hY4R-Gαqi5-mtAEQ | pKᵢ value of 10.48.[1] |

| Functional Potency (EC₅₀) | 7.9 nM | Aequorin Calcium Mobilization | CHO-hY4R-Gαqi5-mtAEQ | pEC₅₀ value of 8.10. Partial agonist activity.[1] |

Signaling Pathways & Experimental Workflows

Activation of the Y4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The Y4R is known to couple to Gᵢ/ₒ and Gq families of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which catalyzes the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Furthermore, GPCR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK).

Below are diagrams illustrating the primary Y4R signaling cascade and the typical experimental workflows for characterizing an agonist's activity.

References

The Therapeutic Potential of Y4 Receptor Agonism: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Y4R agonist-2" is understood to be a representative placeholder for a selective agonist of the Neuropeptide Y Receptor Family, Subtype 4 (Y4R). This document synthesizes publicly available data for well-characterized Y4R agonists, primarily the endogenous ligand Pancreatic Polypeptide (PP), to illustrate the therapeutic potential and investigational framework for a compound of this class.

Executive Summary

The Y4 receptor, a member of the Neuropeptide Y (NPY) receptor family, has emerged as a compelling target for therapeutic intervention, particularly in the realm of metabolic diseases. Predominantly expressed in the gastrointestinal tract and key hypothalamic nuclei, the Y4R plays a crucial role in regulating food intake, energy expenditure, and glucose homeostasis. Activation of this G protein-coupled receptor (GPCR) by its endogenous ligand, Pancreatic Polypeptide (PP), elicits a potent satiety signal, leading to a reduction in appetite and caloric intake. This guide provides a comprehensive overview of the therapeutic rationale for developing Y4R agonists, detailing the underlying signaling mechanisms, summarizing key preclinical and clinical data, and providing detailed experimental protocols for the evaluation of novel Y4R-targeting compounds.

Introduction: The Y4 Receptor as a Therapeutic Target

The Y4 receptor is a Class A GPCR that couples primarily to inhibitory Gαi/o proteins.[1] Its activation by agonists like Pancreatic Polypeptide leads to the suppression of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is central to its physiological effects. The Y4R's expression profile, concentrated in the pancreas, colon, small intestine, and critical brain regions like the hypothalamus, positions it as a key regulator of energy balance.[1]

Peripheral administration of Y4R agonists has been shown to dose-dependently suppress food intake in both animal models and humans, making it an attractive target for the development of anti-obesity therapeutics.[3][4] Unlike some other appetite suppressants, Y4R activation appears to reduce food intake without causing significant adverse effects like nausea. The therapeutic potential extends to managing conditions associated with obesity, such as type 2 diabetes, by improving glycemic control and other cardiometabolic risk factors.

Signaling Pathways and Mechanism of Action

Activation of the Y4 receptor by an agonist initiates a canonical Gαi-coupled signaling cascade. This pathway is fundamental to the receptor's function in modulating neuronal activity and metabolic processes.

Mechanism of Action Summary:

-

Binding: A Y4R agonist, such as Pancreatic Polypeptide, binds to the extracellular domain of the Y4 receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi/o protein by promoting the exchange of GDP for GTP on the Gα subunit.

-

Subunit Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Effector Modulation: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates downstream phosphorylation cascades, ultimately resulting in the physiological response, such as reduced neuronal excitability in appetite-regulating centers of the brain.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of well-characterized Y4R agonists at the human receptor, as well as preclinical in vivo efficacy data.

Table 1: In Vitro Receptor Binding and Functional Potency

| Compound | Assay Type | Species | Parameter | Value (Molar) | Value (pKi / pEC₅₀) | Reference(s) |

| Pancreatic Polypeptide (PP) | Radioligand Binding | Human | Kᵢ | ~0.1 nM | ~10 | [5] |

| Pancreatic Polypeypeptide (PP) | Electrophysiology | Human | EC₅₀ | 3.0 - 5.0 nM | 8.5 - 8.3 | [5] |

| GR231118 | Radioligand Binding | Human | Kᵢ | 0.25 nM | 9.6 | [6][7] |

| GR231118 | cAMP Inhibition | Human | EC₅₀ | 2.5 nM | 8.6 | [6][7] |

| UR-KK236 derivative | Radioligand Binding | Human | Kᵢ | 0.19 - 0.60 nM | 9.71 - 9.22 | [8] |

Note: pKᵢ and pEC₅₀ values are negative log₁₀ of the molar concentration (Kᵢ and EC₅₀, respectively). Values are converted and/or approximated from published data.

Table 2: Preclinical In Vivo Efficacy (Food Intake)

| Compound | Animal Model | Administration | Dose Range | Effect | Reference(s) |

| Pancreatic Polypeptide (PP) | C57BL/6J Mice | Intraperitoneal (i.p.) | 30 - 300 nmol/kg | Dose-dependent inhibition of cumulative food intake (significant for up to 36h at highest dose) | [3] |

| Mouse PP (mPP) | Mice | Intraperitoneal (i.p.) | 0.03 - 30 nmol | Dose-dependent decrease in food intake (significant for 4h) | [9] |

| Pancreatic Polypeptide (PP) Analogs | Mice | Intraperitoneal (i.p.) | 25 - 200 nmol/kg | Dose-dependent suppression of appetite | [10] |

Experimental Protocols & Workflows

A systematic approach is required to characterize novel Y4R agonists. The workflow below outlines the key stages from initial screening to in vivo validation.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the Y4 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the Y4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human Y4 receptor.

-

Radioligand: [¹²⁵I]-GR231118 or another suitable high-affinity Y4R radioligand.[11]

-

Test Compound: "this compound" or other compounds of interest, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Pancreatic Polypeptide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter and compatible scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Add Components:

-

Total Binding Wells: Add buffer only.

-

Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 1 µM PP).

-

Competition Wells: Add serial dilutions of the test compound (typically 10 concentrations over a 5-log unit range).

-

-

Add Radioligand: Add the radioligand to all wells at a fixed concentration, typically near its dissociation constant (K𝘥) (e.g., 0.1-0.3 nM for [¹²⁵I]-GR231118).[11]

-

Add Membranes: Add the Y4R-expressing cell membrane preparation to all wells to initiate the binding reaction (e.g., 10-20 µg protein per well). The final assay volume is typically 250 µL.[12]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the GF/C filter plate using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[13]

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Protocol: Gαi-Coupled cAMP Functional Assay

This assay measures the ability of a Y4R agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Objective: To determine the potency (EC₅₀) and efficacy of a Y4R agonist.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human Y4 receptor.

-

cAMP Stimulant: Forskolin (FSK).

-

Test Compound: "this compound" or other compounds of interest, serially diluted.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit, such as HTRF, GloSensor, or ELISA-based kits.[2][14]

Procedure:

-

Cell Plating: Seed the Y4R-expressing cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.

-

Pre-incubation: Wash the cells and pre-incubate them in assay medium for 20-30 minutes at 37°C.

-

Compound Addition: Add serial dilutions of the test compound to the appropriate wells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (typically a concentration that gives 80% of its maximal response, e.g., 1-10 µM) to all wells except the basal control. This stimulates adenylyl cyclase and raises cAMP levels, allowing for the measurement of inhibition.[2]

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data by setting the signal from the FSK-only wells as 100% stimulation and the basal (no FSK) wells as 0%.

-

Plot the percentage of FSK-stimulated cAMP inhibition against the log concentration of the test compound.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).

-

Protocol: In Vivo Acute Food Intake Study (Mouse Model)

This protocol assesses the acute effect of a Y4R agonist on food intake in mice.

Objective: To evaluate the anorectic effect of a Y4R agonist in vivo.

Materials:

-

Animals: Male C57BL/6J mice, single-housed.

-

Test Compound: "this compound" formulated in a sterile vehicle (e.g., saline).

-

Vehicle Control: Sterile saline.

-

Standard Chow: Pre-weighed standard rodent chow.

-

Dosing Equipment: Syringes and needles for intraperitoneal (i.p.) injection.

-

Monitoring System: Cages with scales for monitoring food weight or a comprehensive lab animal monitoring system (CLAMS).[3]

Procedure:

-

Acclimation: Acclimate single-housed mice to the testing environment and handling for at least 3-5 days.

-

Fasting: Fast the mice overnight (approx. 16 hours) with free access to water to standardize hunger levels.

-

Dosing: At the beginning of the dark cycle (when mice are most active), administer the test compound or vehicle control via i.p. injection. Use multiple dose groups (e.g., 25, 75, 200 nmol/kg) to establish a dose-response relationship.[10]

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.

-

Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and accounting for any spillage.

-

Data Analysis:

-

Calculate the cumulative food intake (in grams) for each animal at each time point.

-

Compare the food intake between the vehicle-treated group and the compound-treated groups using statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

-

If a clear dose-response is observed, an ED₅₀ (the dose required to achieve 50% of the maximal reduction in food intake) can be calculated.

-

Conclusion and Future Directions

The evidence strongly supports the role of the Y4 receptor as a key regulator of appetite and energy balance. Agonists targeting this receptor, exemplified by the endogenous peptide PP, demonstrate robust and sustained reduction of food intake in preclinical models and humans. The development of a selective, potent, and pharmacokinetically favorable small molecule or peptide mimetic, here termed "this compound," represents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. Future research should focus on optimizing drug-like properties, exploring long-acting formulations, and further elucidating the potential for synergistic effects when combined with other metabolic therapies. The detailed protocols and workflow provided herein offer a robust framework for the continued investigation and development of this important therapeutic class.

References

- 1. Pancreatic Polypeptide Is Recognized by Two Hydrophobic Domains of the Human Y4 Receptor Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The effects of pancreatic polypeptide on locomotor activity and food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of pancreatic polypeptide in regulation of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive neuropeptide Y Y4 receptor expression in human colonic adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse pancreatic polypeptide modulates food intake, while not influencing anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel enzyme-resistant pancreatic polypeptide analogs evoke pancreatic beta-cell rest, enhance islet cell turnover, and inhibit food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [125I]-GR231118: a high affinity radioligand to investigate neuropeptide Y Y1 and Y4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Y4 Receptor Agonists in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a G protein-coupled receptor, has emerged as a significant target in the intricate neurohormonal pathways governing appetite and energy homeostasis. Its endogenous ligand, Pancreatic Polypeptide (PP), released postprandially from the pancreas, exerts potent anorexigenic effects, reducing food intake and promoting satiety. This technical guide provides a comprehensive overview of the Y4 receptor's role in appetite regulation, focusing on the mechanism of action of its agonists. It consolidates quantitative data on ligand binding and functional potency, details key experimental protocols for in vitro and in vivo investigation, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of Y4R agonists in the management of obesity and metabolic disorders.

The Y4 Receptor and its Endogenous Ligand